3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one
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Overview
Description
3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one: is a heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyridine and benzimidazole ring system with a methyl group at the 3-position and a carbonyl group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzimidazole with 3-chloropropanoic acid followed by cyclization can yield the desired compound. The reaction conditions typically involve heating under reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, acetic acid as solvent.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of halogenated or sulfonylated derivatives.
Scientific Research Applications
Chemistry: 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its potential use in developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate for treating various diseases, including infections and cancer .
Industry: The compound is used in the development of specialty chemicals and materials with specific properties. It is also explored for its potential use in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position.
Imidazo[2,1-b][1,3]thiazine: A nitrogen- and sulfur-containing heterocyclic compound with potential bioactive properties.
Uniqueness: 3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is unique due to its fused pyridine and benzimidazole ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12N2O |
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Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C12H12N2O/c1-8-6-11-13-9-4-2-3-5-10(9)14(11)12(15)7-8/h2-5,8H,6-7H2,1H3 |
InChI Key |
PEPFUZUBUHUZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC3=CC=CC=C3N2C(=O)C1 |
Origin of Product |
United States |
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